2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate

Description

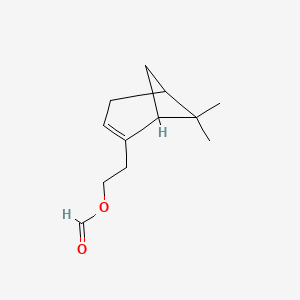

2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl formate is a bicyclic monoterpene-derived ester featuring a formate group appended to a 6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl ethanol backbone. The bicyclic core, commonly known as the pinane skeleton, is a hallmark of naturally occurring monoterpenes such as α-pinene and β-pinene. The compound is synthesized via esterification of 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol (nopol) with formic acid derivatives under standard conditions .

The compound’s physicochemical properties are influenced by the rigid bicyclic structure, which enhances thermal stability and lipophilicity. These traits make it a candidate for applications in fragrance chemistry, polymer additives, or bioactive molecule synthesis. However, its pharmacological profile remains less explored compared to structurally related derivatives.

Properties

IUPAC Name |

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2)10-4-3-9(11(12)7-10)5-6-14-8-13/h3,8,10-11H,4-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZXOWYWPAMYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)CCOC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20887330 | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20887330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68310-60-1 | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68310-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(3.1.1)hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20887330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material: Nopol and Related Alcohols

- The synthesis begins with the natural terpene β-pinene, which is converted into nopol (2-((1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethanol) through the Prins reaction with paraformaldehyde under Lewis acid catalysis.

- Nopol contains asymmetric centers and exists in stereoisomeric forms, which is crucial for the stereoselectivity of subsequent reactions.

Esterification to Form 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl Formate

- The key step to prepare the formate ester involves acylation of the nopol alcohol.

- The alcohol is reacted with a reactive acid derivative, such as formyl chloride or formic acid derivatives, under standard esterification conditions to form the corresponding formate ester.

- Typical conditions include the use of acid catalysts or coupling agents to promote ester bond formation.

Stereoselective Hydrogenation of Esters (If Applicable)

- For derivatives related to dihydronopol esters, stereoselective hydrogenation of the ester is performed.

- This step uses heterogeneous catalysts such as platinum, platinum oxide, or ruthenium on carbon.

- Hydrogenation is carried out at mild temperatures, typically between 15°C and 50°C, often optimized around 18°C to 25°C to achieve high stereoselectivity and yield.

- The reaction converts the double bond in the bicyclic ring system, preserving stereochemistry and producing cis-dihydronopol esters with yields exceeding 90%.

- The process results in products with very low impurities of trans-isomers (less than 0.4%).

Purification and Workup

- After reaction completion, the mixture is subjected to aqueous workup involving washing with water and brine to remove residual inorganic materials.

- Organic layers are dried over anhydrous sodium sulfate.

- Purification is typically performed by column chromatography using silica gel with solvent systems such as petroleum ether and ethyl acetate in varying ratios.

- Vacuum concentration is used to remove solvents and isolate the pure ester product.

Example Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | β-Pinene + paraformaldehyde, Lewis acid catalyst | Prins reaction to form nopol alcohol |

| 2 | Nopol alcohol + formyl chloride or formic acid derivative, acid catalyst | Esterification to form 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl formate |

| 3 | Ester + H2, Pt or Ru/C catalyst, 18-25°C | Optional hydrogenation for dihydro derivatives |

| 4 | Aqueous workup, drying over Na2SO4 | Removal of impurities and drying |

| 5 | Silica gel chromatography (petroleum ether/ethyl acetate 1:1) | Purification of the final product |

Research Findings and Optimization

- The patented hydrogenation method ensures rapid and complete reaction at near-room temperature with excellent stereoselectivity and yields (95-100%).

- The cis-isomer is predominantly formed, which is important for biological activity and further chemical modifications.

- The esterification step is well-established and can be adapted for various acid derivatives, allowing the synthesis of a range of esters including formates.

- The use of natural β-pinene as a starting material provides a sustainable and renewable source for these compounds.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the formate ester into alcohols.

Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Widely used in the fragrance industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate involves its interaction with specific molecular targets and pathways. The formate ester group can undergo hydrolysis to release formic acid, which can then participate in various biochemical processes. The bicyclic structure of the compound may also interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Carbonate Esters

- ((1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl methyl carbonate (2d) : Synthesized via reaction of the bicyclic alcohol with methyl chloroformate, yielding 96% as a pale yellow oil .

- (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate : Molecular weight 224.30 g/mol; InChIKey

FXUQWEPTCASLSK-UHFFFAOYSA-N.- Comparison : The formate ester is expected to exhibit lower molecular weight (MW ≈ 196.27 g/mol) and higher volatility than carbonate esters due to the smaller formyl group. Carbonates may offer enhanced hydrolytic stability compared to formates.

Phenylacetate Esters

- 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl phenylacetate: Features a bulkier phenylacetate group (MW ≈ 284.38 g/mol; RN 35819-76-2) .

Complex Bioactive Derivatives

- 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (5r): Yield 74.6%; characterized by ¹H/¹³C NMR and IR. Comparison: The formate ester lacks the triazole-thioether pharmacophore, suggesting divergent biological targets.

Antimicrobial Agents

- N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-...aminium bromide : MIC values against S. aureus and E. coli indicate moderate antibacterial activity ().

- Hydroxamic acids with pinane backbones (e.g., 18b, 18c) : Synergistically overcome cisplatin resistance via HDAC inhibition (IC₅₀ values <1 µM) .

- Comparison : The formate ester’s bioactivity is unreported but may differ due to the absence of charged or metal-chelating groups.

Local Anesthetic and Metabolic Regulators

- 2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]N,N-diethylamino ethane: Demonstrates local anesthetic activity with low toxicity (LD₅₀ >200 mg/kg) . Comparison: Ether-linked derivatives exhibit distinct mechanisms (e.g., sodium channel modulation) compared to ester-based compounds.

Physicochemical and Spectroscopic Properties

Biological Activity

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl formate, also known as Nopyl formate, is a bicyclic compound characterized by its unique structure and potential biological activities. This compound has garnered attention in various fields, including organic chemistry, pharmacology, and biochemistry, due to its interesting interactions with biological systems.

Chemical Structure and Properties

The compound features a bicyclic structure with a formate ester functional group. Its molecular formula is , and it has a molecular weight of approximately 210.31 g/mol. The IUPAC name reflects its complex bicyclic framework, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydrolysis of the formate ester can release formic acid, which may participate in various biochemical pathways. Additionally, the bicyclic structure allows for potential interactions with enzymes and receptors, influencing their activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that Nopyl formate possesses antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects in cellular models, indicating that it may help mitigate oxidative stress and neuronal damage .

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes associated with disease processes, such as histone deacetylases (HDACs), which play a role in cancer and neurodegenerative diseases .

Case Studies and Experimental Data

- Antimicrobial Studies : A series of experiments evaluated the efficacy of Nopyl formate against common bacterial strains. The results indicated significant inhibition zones in agar diffusion assays, demonstrating its potential as an antimicrobial agent.

- Neuroprotection : In vitro studies using neuronal cell lines (e.g., SH-SY5Y) showed that treatment with Nopyl formate reduced cell death induced by oxidative stress agents. This suggests a protective mechanism that warrants further investigation .

- Enzyme Inhibition : Molecular docking studies have identified potential binding sites for Nopyl formate on HDAC enzymes, indicating that it may serve as a lead compound for developing HDAC inhibitors .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and effects observed in various studies:

Q & A

Q. What are the optimal synthetic routes for 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl formate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves esterification of the bicyclic alcohol precursor with formic acid derivatives. Key steps include:

- Catalyst Selection : Acid catalysts (e.g., H₂SO₄) or enzymatic methods may be used, depending on stereochemical requirements.

- Solvent Optimization : Non-polar solvents (e.g., toluene) minimize side reactions, while polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature Control : Reactions are often conducted at 60–80°C to balance yield and decomposition risks.

- Characterization : Confirm product purity via ¹H/¹³C NMR (e.g., δ ~8.0 ppm for formate protons) and IR spectroscopy (C=O stretch ~1720 cm⁻¹) .

Q. Example Protocol :

- Combine 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol (1 eq) with ethyl formate (1.2 eq) and catalytic H₂SO₄ in toluene. Reflux at 70°C for 12 hours. Isolate via column chromatography (hexane:EtOAc = 9:1). Yield: ~75% .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for enantiomeric forms (e.g., derivatives in ).

- NMR Spectroscopy : Analyze coupling constants (e.g., J values for bicyclic protons) and NOESY correlations to confirm spatial arrangement .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate stereochemistry .

Q. Key Data :

| Technique | Diagnostic Feature | Reference |

|---|---|---|

| ¹H NMR | δ 5.3–5.1 ppm (bicyclic olefin protons) | |

| ¹³C NMR | δ 160–165 ppm (formate carbonyl) | |

| IR | 1720 cm⁻¹ (C=O stretch) |

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311++G(d,p) for accuracy .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields for the bicyclic core to account for rigidity .

- Molecular Dynamics (MD) : Assess stability in lipid bilayers or solvent systems (e.g., water/octanol) to model bioavailability .

Case Study :

DFT analysis of a related bicyclic formate () revealed steric hindrance at the ester group, explaining its slow hydrolysis in aqueous media .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts or mass fragmentation patterns) be resolved?

Methodological Answer:

- Comparative Analysis : Cross-reference with NIST Chemistry WebBook data for analogous bicyclic esters (e.g., ).

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguous molecular ion peaks (e.g., m/z 224.2961 for C₁₃H₂₀O₃ derivatives in ).

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to trace unexpected peaks in NMR or MS .

Example :

A reported m/z 189.1 () for a vinyl derivative was initially misassigned. HRMS confirmed the molecular ion as [M+H]⁺ = 148.245, aligning with C₁₁H₁₆ .

Q. How to design experiments to study the environmental degradation of this compound?

Methodological Answer:

- Abiotic Studies : Expose the compound to UV light (λ = 254 nm) in aqueous/organic matrices. Monitor degradation via LC-MS and quantify intermediates (e.g., bicyclic alcohols) .

- Biotic Studies : Use soil microcosms with Pseudomonas spp. to assess microbial breakdown. Measure half-life (t₁/₂) under aerobic/anaerobic conditions .

- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using logP and topological polar surface area (TPSA) values .

Q. Experimental Design :

| Parameter | Condition | Reference |

|---|---|---|

| UV Exposure | 254 nm, 24 hours | |

| Microbial Strain | Pseudomonas putida MTCC 1194 | |

| Analytical Method | LC-MS (ESI+) |

Q. What strategies can elucidate the compound’s pharmacological potential while addressing data reproducibility challenges?

Methodological Answer:

- In Vitro Screening : Test against enzyme panels (e.g., cytochrome P450 isoforms) to assess metabolic stability. Use HepG2 cells for cytotoxicity assays (IC₅₀) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified ester groups (e.g., acetate vs. formate) and compare bioactivity .

- Multi-Lab Validation : Share standardized protocols (e.g., OECD Guidelines) across collaborators to minimize inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.